Perfluorodiglyme

Description

The exact mass of the compound Perfluorodiglyme is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Perfluorodiglyme suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Perfluorodiglyme including the price, delivery time, and more detailed information at info@benchchem.com.

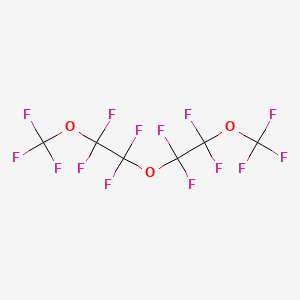

Structure

3D Structure

Properties

IUPAC Name |

1,1,2,2-tetrafluoro-1-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]-2-(trifluoromethoxy)ethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6F14O3/c7-1(8,3(11,12)22-5(15,16)17)21-2(9,10)4(13,14)23-6(18,19)20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSGKVOMJRCQYMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(OC(F)(F)F)(F)F)(OC(C(OC(F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CF3O(CF2CF2O)2CF3, C6F14O3 | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40542616 | |

| Record name | 1,1,2,2-Tetrafluoro-1-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]-2-(trifluoromethoxy)ethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40542616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40891-99-4 | |

| Record name | 1,1,2,2-Tetrafluoro-1-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]-2-(trifluoromethoxy)ethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40542616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Perfluorodiglyme | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Harnessing Quantum Chemistry to Elucidate the Physicochemical Properties of Perfluorodiglyme

An In-Depth Technical Guide

Abstract

Perfluorinated compounds are of significant interest across various scientific disciplines, from materials science to pharmacology, owing to their unique and often desirable properties conferred by the presence of fluorine atoms. Perfluorodiglyme (C₆F₁₄O₃) stands as a notable example, valued for its chemical inertness and specific solvation characteristics. Understanding its fundamental molecular properties is paramount for optimizing its current applications and exploring new ones, particularly in the realm of drug development where fluorination is a key strategy for modulating metabolic stability and bioavailability.[1] This technical guide provides researchers, scientists, and drug development professionals with a comprehensive walkthrough of employing quantum chemistry calculations, specifically Density Functional Theory (DFT), to predict and analyze the structural, electronic, and vibrational properties of perfluorodiglyme. We will delve into the causality behind methodological choices, ensuring a robust and self-validating computational protocol.

Introduction: The Rationale for a Computational Approach

Perfluorodiglyme, systematically known as 1,1,1,2,2,3,3,4,4,5,5,6,6,6-tetradecafluoro-2,5-dioxahexane, possesses a unique molecular architecture characterized by a flexible ether backbone saturated with highly electronegative fluorine atoms.[2] This structure imparts properties such as high thermal stability, low surface tension, and unique solvation capabilities. In advanced applications, such as electrolytes for energy storage or as inert media, these properties are critical. For pharmaceutical sciences, understanding how perfluorination impacts molecular conformation, electronic charge distribution, and intermolecular interactions is essential for rational drug design.[1]

While empirical studies are indispensable, they are often resource-intensive. Quantum chemistry calculations offer a powerful, predictive alternative, providing deep insights into molecular behavior at the subatomic level.[3] These in silico methods allow us to build a foundational understanding of a molecule's properties before embarking on extensive laboratory work, accelerating the research and development cycle. This guide focuses on Density Functional Theory (DFT), a computational method that provides an optimal balance between accuracy and computational expense for molecules of this size.[4]

Theoretical Cornerstone: Density Functional Theory (DFT)

At its core, quantum chemistry aims to solve the Schrödinger equation for a given molecule to determine its energy and wavefunction, from which all other properties can be derived.[5] For a polyatomic molecule like perfluorodiglyme, an exact solution is computationally intractable. DFT provides an elegant and efficient framework by reformulating the problem to focus on the electron density, a more manageable quantity than the complex many-electron wavefunction.

The accuracy of a DFT calculation is governed by two key choices:

-

The Exchange-Correlation (XC) Functional: This is an approximation of the complex quantum mechanical interactions between electrons. For organic molecules containing electronegative atoms, hybrid functionals like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) have a long track record of providing reliable results.[6][7] It incorporates a portion of the exact exchange energy from Hartree-Fock theory, offering a robust description of electronic structure.

-

The Basis Set: This is a set of mathematical functions used to construct the molecular orbitals. A larger, more flexible basis set yields more accurate results at a higher computational cost. For fluorinated compounds, a Pople-style basis set such as 6-311++G(d,p) is recommended.[8] This notation indicates a triple-zeta quality basis set for core electrons, augmented with diffuse functions (++) to accurately model lone pairs and anions, and polarization functions (d,p) to describe non-spherical electron distributions in chemical bonds.

By carefully selecting the functional and basis set, we establish a level of theory that is well-suited for investigating the properties of perfluorodiglyme with high fidelity.

The Computational Protocol: A Self-Validating Workflow

A rigorous computational study follows a logical progression of steps, where the output of each stage validates the previous one. This ensures the final calculated properties are derived from a physically meaningful molecular state.

Step-by-Step Methodology

1. Molecular Structure Preparation:

-

Action: Construct an initial 3D model of perfluorodiglyme using molecular building software (e.g., Avogadro). The exact initial conformation is not critical, as the subsequent optimization step will locate the energy minimum. However, a chemically reasonable starting point can accelerate convergence.

-

Causality: This step provides the initial nuclear coordinates required by the quantum chemistry software.

2. Geometry Optimization:

-

Action: Perform a geometry optimization calculation. This is an iterative process where the software calculates the forces on each atom and adjusts their positions to minimize the total energy of the molecule.

-

Protocol: Use a computational chemistry package like Gaussian or ORCA. The input file must specify the atomic coordinates, the charge (0 for neutral perfluorodiglyme), the spin multiplicity (1 for a singlet ground state), and the desired level of theory (e.g., B3LYP/6-311++G(d,p)).

-

Causality: This step is crucial to find the most stable, equilibrium structure of the molecule. All subsequent properties must be calculated for this optimized geometry to be physically meaningful.

3. Vibrational Frequency Analysis:

-

Action: Following a successful optimization, a frequency calculation is performed on the optimized geometry. This involves computing the second derivatives of the energy with respect to atomic positions.

-

Protocol: This is typically a separate calculation type (Freq) in the software, run on the optimized coordinates from the previous step.

-

Causality & Self-Validation: This calculation serves two purposes. First, it validates the optimization. A true energy minimum will have all real (positive) vibrational frequencies. The presence of an imaginary frequency indicates a transition state, not a stable structure, requiring a re-optimization.[9] Second, it provides the molecule's predicted infrared (IR) spectrum, as the frequencies and intensities of the vibrational modes are calculated.[8] It also yields important thermodynamic data like zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.[6][9]

4. Electronic Property Calculation:

-

Action: With the validated minimum-energy structure, a final "single-point" energy calculation is performed to derive a host of electronic properties from the resulting wavefunction.

-

Protocol: This calculation uses the same level of theory and the final optimized geometry. Keywords are added to the input to request specific properties like molecular orbitals, Mulliken population analysis, and electrostatic potential (ESP) maps.

-

Causality: This step leverages the accurate, self-consistent field (SCF) solution of the electron density to compute observable and interpretable chemical properties.[10]

Results and Interpretation: A Quantitative Look at Perfluorodiglyme

The output from this workflow provides a wealth of quantitative data. Below are representative tables of the kind of data one would obtain and how to interpret them.

Table 1: Key Calculated Properties of Perfluorodiglyme at B3LYP/6-311++G(d,p)

| Property | Calculated Value | Significance |

|---|---|---|

| Total Electronic Energy | (Value in Hartrees) | The final, optimized energy of the molecule. Used for relative stability comparisons. |

| Dipole Moment | (Value in Debye) | Indicates the overall polarity of the molecule, influencing solubility and intermolecular forces. |

| HOMO Energy | (Value in eV) | Energy of the Highest Occupied Molecular Orbital; relates to the molecule's ability to donate electrons. |

| LUMO Energy | (Value in eV) | Energy of the Lowest Unoccupied Molecular Orbital; relates to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | (Value in eV) | The difference between HOMO and LUMO energies. A large gap suggests high kinetic stability and low chemical reactivity. |

| Zero-Point Vibrational Energy | (Value in kcal/mol) | The residual vibrational energy at 0 K. A necessary correction for accurate thermochemical calculations.[9] |

Interpretation for the Researcher:

-

Structure and Stability: The optimized geometry reveals the preferred conformation, showing the interplay between the flexible ether linkages and the sterically demanding, electron-withdrawing CF₂ and CF₃ groups. The large HOMO-LUMO gap is characteristic of perfluorinated compounds and quantitatively confirms their well-known chemical inertness.

-

Reactivity and Interactions: The molecular electrostatic potential (ESP) map, which can be visualized, is particularly insightful for drug development. It reveals the charge distribution across the molecule. The highly negative potential around the fluorine atoms and the less negative (or even slightly positive) potential near the oxygen atoms highlight sites for potential electrostatic interactions with a biological receptor or other molecules. This information is invaluable for predicting binding orientations and designing complementary molecular partners.

-

Spectroscopic Signature: The calculated vibrational frequencies can be directly compared to an experimental IR spectrum to confirm the identity and purity of a synthesized sample. Key predicted peaks, such as the strong C-F stretching modes, provide a unique fingerprint for the molecule.

Conclusion: From Calculation to Application

This guide has outlined a robust, field-proven workflow for the quantum chemical calculation of perfluorodiglyme's properties. By following this protocol, researchers can gain a deep, quantitative understanding of its molecular structure, stability, and potential for interaction. The true power of this in silico approach lies in its predictive capability, enabling scientists to generate testable hypotheses and make informed decisions. For drug development professionals, these methods provide a rational basis for utilizing fluorination strategies, helping to predict the impact on a drug candidate's physicochemical profile long before it reaches the synthesis stage.[1] Ultimately, computational chemistry serves as an indispensable tool, accelerating innovation by bridging the gap between theoretical concepts and practical applications.

References

-

Title: Quantum Chemistry Calculations of Circularly Polarized Luminescence (CPL): From Spectral Modeling to Molecular Design Source: PubMed URL: [Link]

-

Title: Quantum Chemistry Calculations for Metabolomics: Focus Review Source: PubMed Central URL: [Link]

- Title: Methods of making fluorinated ethers, fluorinated ethers, and uses thereof Source: Google Patents URL

-

Title: Molecular structures of perfluorodiglyme (PD), left, perfluorotriglyme (PT), middle, and perfluorocrownether (PC) right, respectively. Source: ResearchGate URL: [Link]

-

Title: Computational Study of a Copper-Catalyzed Synthesis of Fluoroalcohols from Alkylboranes and Ketones Source: PubMed Central URL: [Link]

-

Title: Quantum chemistry structures and properties of 134 kilo molecules Source: PubMed Central URL: [Link]

-

Title: Beyond Conventional Density Functional Theory: Advanced Quantum Dynamical Methods for Understanding Degradation of Per- and Polyfluoroalkyl Substances Source: National Institutes of Health (NIH) URL: [Link]

-

Title: Tactical Applications of Fluorine in Drug Design and Development Source: ResearchGate URL: [Link]

-

Title: Density Functional Theory Calculations Decipher Complex Reaction Pathways of 6:2 Fluorotelomer Sulfonate to Perfluoroalkyl Carboxylates Initiated by Hydroxyl Radical Source: ResearchGate URL: [Link]

-

Title: Computational study of Li + solvation structures in fluorinated ether, non-fluorinated ether, and organic carbonate-based electrolytes at low and high salt concentrations Source: RSC Publishing URL: [Link]

-

Title: Practical Quantum Chemistry, L6: Property calculations, part A Source: Spin Dynamics URL: [Link]

- Title: Method for the preparation of fluorinated ethers Source: Google Patents URL

-

Title: New Insights into the Degradation Mechanism of Perfluorooctanoic Acid by Persulfate from Density Functional Theory and Experimental Data Source: ACS Publications URL: [Link]

-

Title: CompChem.04.08 Molecular Properties Source: YouTube URL: [Link]

-

Title: DFT-Calculated IR Absorption Spectra for PFAS Molecules (II) Source: Defense Technical Information Center (DTIC) URL: [Link]

-

Title: A Machine Learning Approach for Predicting Defluorination of Per- and Polyfluoroalkyl Substances (PFAS) for Their Efficient Treatment and Removal Source: ChemRxiv URL: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Quantum Chemistry Calculations of Circularly Polarized Luminescence (CPL): From Spectral Modeling to Molecular Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Beyond Conventional Density Functional Theory: Advanced Quantum Dynamical Methods for Understanding Degradation of Per- and Polyfluoroalkyl Substances - PMC [pmc.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. Quantum chemistry structures and properties of 134 kilo molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemrxiv.org [chemrxiv.org]

- 8. apps.dtic.mil [apps.dtic.mil]

- 9. Quantum Chemistry Calculations for Metabolomics: Focus Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. spindynamics.org [spindynamics.org]

An In-Depth Technical Guide to the Safe Handling of Perfluorodiglyme for Laboratory Professionals

Foreword: Understanding Perfluorodiglyme (PFDG)

Perfluorodiglyme, a member of the per- and polyfluoroalkyl substances (PFAS) family, is a highly fluorinated ether with exceptional chemical stability and unique solvent properties. These characteristics make it valuable in specialized applications within research and drug development, including as a reaction medium for aggressive reagents and in certain analytical techniques. However, the very stability that makes PFDG useful also classifies it as a "forever chemical," posing significant health and environmental concerns.[1] This guide provides drug development professionals, researchers, and scientists with a framework for handling Perfluorodiglyme, grounded in the principles of causality, self-validating protocols, and authoritative safety standards. Our objective is to empower laboratory personnel to mitigate risks effectively, ensuring both personal safety and environmental stewardship.

Core Principles of Hazard Mitigation: A Proactive Approach

Safe handling of any chemical is predicated on a thorough understanding of its potential hazards. For Perfluorodiglyme and related PFAS compounds, a multi-layered approach is essential, prioritizing proactive controls over reactive measures. The widely accepted "Hierarchy of Controls" provides a logical framework for implementing the most effective safety measures.

Caption: Hierarchy of Controls applied to Perfluorodiglyme handling.

This guide will focus on the practical implementation of Engineering Controls, Administrative Controls, and Personal Protective Equipment (PPE), as elimination and substitution are not always feasible in a research context.

Hazard Identification and Toxicological Profile

While specific toxicological data for Perfluorodiglyme is limited, the broader class of PFAS compounds is associated with significant health risks. It is prudent to handle PFDG with the assumption that it shares these hazards.

-

Health Hazards :

-

Inhalation : Vapors may cause respiratory tract irritation. Prolonged exposure to related PFAS compounds can lead to systemic effects.[2]

-

Skin Contact : May cause skin irritation.[3] Due to its chemical nature, absorption through the skin is a potential route of exposure, which could lead to systemic toxicity.[3]

-

Eye Contact : Can cause serious eye irritation or damage.[3]

-

Ingestion : Toxic if swallowed. Ingestion of related PFAS compounds is linked to liver damage, developmental issues, and is suspected of causing cancer.[3]

-

Chronic Effects : Perfluoroalkyls are characterized by their persistence in the body and the environment.[4][5] Chronic exposure is linked to a range of adverse health effects, and some PFAS are classified as possibly carcinogenic to humans.[3]

-

-

Physical & Chemical Hazards :

-

Reactivity : Generally stable, but should be kept away from incompatible materials such as strong oxidizing agents.[6][7]

-

Flammability : While many perfluorinated compounds are not highly flammable, this should be confirmed with the specific Safety Data Sheet (SDS). Some may have high flash points but can still burn under certain conditions.[2]

-

Exposure Control and Personal Protection: A Self-Validating System

The core of safe handling is a system of overlapping controls that assumes any single barrier might fail. This creates a self-validating workflow where each step reinforces the last.

Engineering Controls: The First Line of Defense

Engineering controls are designed to isolate the researcher from the hazard. Their proper function is critical and must be verified before any work begins.

-

Chemical Fume Hood : All handling of Perfluorodiglyme that could generate vapors—including opening containers, weighing, transferring, and mixing—must be performed inside a certified chemical fume hood.[8]

-

Causality : A fume hood creates negative pressure, drawing vapors away from the user's breathing zone and exhausting them safely outside the building.

-

Self-Validation : Before starting work, check the fume hood's certification sticker to ensure it has been tested within the last year. Verify that the airflow monitor is functioning and shows adequate face velocity. Work should always be conducted at least 6 inches inside the sash.[8]

-

Administrative Controls: Standardizing Safety

These are the procedures and policies that dictate how work is performed safely.

-

Standard Operating Procedures (SOPs) : A detailed, laboratory-specific SOP for handling PFDG must be written and readily available. All personnel must be trained on this SOP before working with the chemical.

-

Access Restriction : Only authorized and trained personnel should be allowed in areas where PFDG is handled and stored.[9]

-

Labeling : All primary and secondary containers of PFDG must be clearly labeled with the chemical name and primary hazards. Containers should be dated upon receipt and upon opening to track potential peroxide formation, a known hazard for some ethers.[8]

-

Good Housekeeping : Maintain a clean and organized work area. Do not eat, drink, or apply cosmetics in the laboratory.[10] Always wash hands thoroughly after handling the chemical, even if gloves were worn.[6]

Personal Protective Equipment (PPE): The Final Barrier

PPE is essential but should never be the sole means of protection.[11] Its selection must be based on a thorough risk assessment.[12]

-

Eye and Face Protection : Chemical splash goggles are mandatory. If there is a significant splash risk, a face shield should be worn in addition to goggles.[11][13]

-

Skin Protection :

-

Lab Coat : A chemically resistant lab coat or apron should be worn.

-

Gloves : Choosing the correct glove material is critical. Standard nitrile gloves may not offer sufficient protection against prolonged exposure to fluorinated solvents. Consult the manufacturer's SDS and glove compatibility charts. Double-gloving may be appropriate for certain procedures.

-

-

Respiratory Protection : Generally not required when working in a certified fume hood. If engineering controls are not feasible or fail, a respirator appropriate for organic vapors may be necessary, and this requires enrollment in a respiratory protection program with fit-testing.[13]

Protocols for Safe Handling, Storage, and Disposal

Step-by-Step Handling Protocol

-

Preparation : Don all required PPE (goggles, lab coat, appropriate gloves). Verify that the chemical fume hood is operational.

-

Staging : Place absorbent, chemical-resistant pads on the work surface inside the fume hood to contain minor drips.

-

Transfer : When transferring PFDG, do so slowly and carefully to avoid splashing. Use a secondary container to transport the primary container from storage to the fume hood.

-

Heating/Distillation : If heating is required, use a water bath or heating mantle with temperature control. Never heat a closed container. When distilling, never distill to dryness, as this can concentrate potentially explosive peroxides. Leave at least 10% of the liquid volume as bottoms.[8]

-

Post-Handling : Securely close all containers. Decontaminate the work area by wiping it down.

-

PPE Removal : Remove gloves using a technique that avoids touching the outer surface with bare skin. Remove lab coat and goggles. Wash hands thoroughly with soap and water.

Storage Protocol

-

Location : Store PFDG in a cool, dry, well-ventilated area away from direct sunlight and heat sources.[14]

-

Segregation : Store separately from incompatible materials, particularly strong oxidizing agents.[7]

-

Containers : Keep containers tightly sealed when not in use to prevent evaporation and potential contamination.[6] Use only containers made of appropriate, chemically resistant materials.

-

Quantity : Only the minimum quantity of PFDG required for ongoing work should be kept in the laboratory.[15] Bulk quantities should be stored in a dedicated, approved chemical storage cabinet.[14]

Waste Disposal Protocol

PFAS waste disposal is a highly regulated and evolving field.[16][17]

-

Classification : PFDG waste is considered hazardous waste. It should never be disposed of down the drain or in regular trash.

-

Collection : Collect all PFDG-contaminated waste (including used gloves, absorbent pads, and empty containers) in a designated, leak-proof, and clearly labeled hazardous waste container.

-

Disposal Vendor : All PFAS waste must be disposed of through a licensed hazardous waste disposal company. Current acceptable methods include high-temperature incineration or permanent storage in a secure hazardous waste landfill (Subtitle C landfill).[1][18]

-

Regulatory Compliance : Consult your institution's Environmental Health and Safety (EHS) department and local regulations to ensure full compliance, as rules for PFAS disposal are subject to change.[19]

Emergency Response Procedures

Rapid and correct response to an emergency can significantly mitigate harm.[20]

Caption: Emergency response workflow for skin contact with Perfluorodiglyme.

-

Skin Contact : Immediately flush the affected skin with large amounts of water for at least 15 minutes.[21] While flushing, remove any contaminated clothing.[21] Seek prompt medical attention.

-

Eye Contact : Immediately flush eyes with gently flowing water for at least 15 minutes, holding the eyelids open.[10] Remove contact lenses if present and easy to do. Seek immediate medical attention.

-

Inhalation : Move the affected person to fresh air immediately.[10] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.

-

Spill :

-

Evacuate all non-essential personnel from the immediate area.

-

If the spill is large or you are not trained to handle it, contact your institution's emergency response team or EHS department immediately.[22]

-

For small spills within a fume hood, contain the spill with an inert absorbent material (e.g., sand, vermiculite).[23] Do not use combustible materials like paper towels.

-

Carefully collect the absorbent material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.[23]

-

Ventilate the area and decontaminate the spill surface.

-

Quantitative Safety Data

This table summarizes key quantitative data. Note that specific values for Perfluorodiglyme may not be established; in such cases, data for structurally similar compounds or general guidelines are used. Always refer to the specific SDS for the material you are using.

| Parameter | Value / Guideline | Rationale / Source |

| Occupational Exposure Limits (OELs) | Not established. Adhere to the principle of ALARA (As Low As Reasonably Achievable). | The absence of a specific PEL or TLV necessitates stringent engineering controls to minimize any potential exposure.[24] |

| Flash Point | >204°C (399°F) (Example for a Perfluoroelastomer) | While not highly flammable, it can combust at high temperatures. Avoid proximity to ignition sources.[2] |

| Emergency Flushing Time (Skin/Eyes) | ≥ 15 minutes | Ensures thorough removal of the chemical to minimize tissue damage.[8][21] |

| Maximum Laboratory Storage Quantity | ≤ 50 Liters (Highly Flammable Liquids Guideline) | Prudent to apply stricter guidelines. Limit quantities to the minimum needed for a single shift or experiment.[15] |

References

- Safety Data Sheet: Perfluoropentanoic acid - Carl ROTH. (n.d.).

- Perfluorohexane - Apollo Scientific. (2023, July 6).

- Pro-Hydrofluoric Acid Emergency Response — Policy and Procedure Library - University of Louisville. (2022, October 11).

- SAFETY DATA SHEET - Eagle Elastomer. (n.d.).

- SAFETY DATA SHEET - National Institute of Standards and Technology. (2023, April 24).

- Safety Data Sheet: Perfluoro-compound FC-77 - Chemos GmbH&Co.KG. (2024, July 23).

- Storage of flammable liquids in process areas, workrooms, laboratories and similar working areas - HSE. (2023, August 15).

- Personal Protective Equipment - Overview | Occupational Safety and Health Administration. (n.d.).

- 2024 Emergency Response Guidebook - OSHAcademy. (n.d.).

- Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl - EPA. (2020, December 18).

- Procedures and Guidance Notes for working with biological agents and materials* - Queen Mary University of London. (n.d.).

- Hydrogen fluoride - IDLH | NIOSH - CDC. (n.d.).

- Toxicological Profile for Perfluoroalkyls - NCBI Bookshelf - NIH. (2021, May).

- Safe Storage and Handling of Organic Peroxides. (2022, February 10).

- 2020 EMERGENCY RESPONSE GUIDEBOOK - Pipeline and Hazardous Materials Safety Administration. (n.d.).

- Essential PPE for Protection Against Liquid Chemicals | SafetyCulture Marketplace US. (2025, April 9).

- Laboratory Biosafety Guidelines for Michigan Laboratories Handling And Processing Specimens Associated with Influenza Key Messag. (n.d.).

- Permissible Exposure Limits - Annotated Tables | Occupational Safety and Health Administration - OSHA. (n.d.).

- Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl - New Mexico Environment Department. (2024, April 8).

- Toxicological Profile for Perfluoroalkyls - Agency for Toxic Substances and Disease Registry - CDC. (n.d.).

- Safe and Secure PFAS Disposal? We Got This - Republic Services. (2024, January 19).

- Formaldehyde Factsheet - OSHA. (n.d.).

- Protective Gear for Chemical Handling Must-Have Equipment: - SAMS Solutions. (2024, August 27).

- Laboratory Specific Standard Operating Procedures TITLE: SOP for the safe use and management of Peroxide-forming Chemicals Date:. (n.d.).

- Chemical Storage Guidelines: Flammable Materials - Oregon OSHA. (n.d.).

- Personal Protective Equipment | US EPA. (2025, September 12).

- Permissible exposure limit - Wikipedia. (n.d.).

- Your Guide to Safe Storage of Flammable Liquids in the Workplace. (2022, August 1).

- Bi f t osafety for Biosafety for Clinical Laboratories for Clinical Laboratories. (n.d.).

- Aide-mémoire for First Responders Class 3 – Flammable liquids - Transports Canada. (n.d.).

- Permissible Exposure Limits – OSHA Annotated Table Z-1 | Occupational Safety and Health Administration. (n.d.).

- Guidelines for Disposing of PFAs - MCF Environmental Services. (2023, December 27).

- Personal Protective Equipment - NI Infection Control Manual. (n.d.).

- Comprehensive Guide to Storing Flammable Liquids – Safety Tips & Best Practices - DENIOS Inc. (n.d.).

- Management and operation of microbiological containment laboratories - Radiation Protection Services. (n.d.).

- Air Liquide - External Emergency Response Procedures - TSSA. (2021, February 17).

- Is "Forever" Really Forever? EPA's New Guidance on PFAS Destruction and Disposal. (2024, July 16).

Sources

- 1. republicservices.com [republicservices.com]

- 2. eagleelastomer.com [eagleelastomer.com]

- 3. tsapps.nist.gov [tsapps.nist.gov]

- 4. Toxicological Profile for Perfluoroalkyls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. atsdr.cdc.gov [atsdr.cdc.gov]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 7. Safe Storage and Handling of Organic Peroxides - American Composites Manufacturers Association [acmanet.org]

- 8. lsuhsc.edu [lsuhsc.edu]

- 9. qmul.ac.uk [qmul.ac.uk]

- 10. chemos.de [chemos.de]

- 11. sams-solutions.com [sams-solutions.com]

- 12. marketplace.safetyculture.com [marketplace.safetyculture.com]

- 13. michigan.gov [michigan.gov]

- 14. osha.oregon.gov [osha.oregon.gov]

- 15. hse.gov.uk [hse.gov.uk]

- 16. epa.gov [epa.gov]

- 17. env.nm.gov [env.nm.gov]

- 18. mcfenvironmental.com [mcfenvironmental.com]

- 19. Is "Forever" Really Forever? EPA's New Guidance on PFAS Destruction and Disposal | Baker Donelson [bakerdonelson.com]

- 20. phmsa.dot.gov [phmsa.dot.gov]

- 21. Pro-Hydrofluoric Acid Emergency Response — Policy and Procedure Library [louisville.edu]

- 22. tssa.org [tssa.org]

- 23. carlroth.com [carlroth.com]

- 24. Permissible Exposure Limits - Annotated Tables | Occupational Safety and Health Administration [osha.gov]

Methodological & Application

Perfluorodiglyme: A Non-Coordinating Solvent for Advanced Catalysis

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction: The Quest for the Ideal Catalytic Environment

In the intricate world of chemical synthesis, the choice of solvent is paramount. It is not merely a medium for dissolving reactants but an active participant that can profoundly influence reaction rates, selectivity, and even the stability of catalytic species. Traditional coordinating solvents, while excellent for solubilizing polar reagents, can often interfere with catalytic cycles by competing for coordination sites on the metal center. This can lead to catalyst deactivation, reduced efficiency, and undesired side reactions.

The pursuit of a truly "innocent" solvent—one that provides a stable and non-interactive environment for catalysis—has led researchers to explore the unique properties of perfluorinated compounds. Among these, perfluorodiglyme (bis(perfluoroethyl) ether) emerges as a compelling candidate. Its fully fluorinated structure renders it chemically inert, thermally robust, and exceptionally non-coordinating. This guide provides a comprehensive overview of the application of perfluorodiglyme as a non-coordinating solvent in catalysis, offering detailed insights into its properties, practical application protocols, and the mechanistic advantages it confers.

Physicochemical Properties of Perfluorodiglyme: The Foundation of its Utility

The efficacy of perfluorodiglyme as a non-coordinating solvent stems from its distinct physicochemical properties. The replacement of all hydrogen atoms with fluorine imparts a unique electronic character and intermolecular behavior.

| Property | Value | Significance in Catalysis |

| Molecular Formula | C4F10O | High degree of fluorination leads to inertness. |

| Boiling Point | ~ 65-68 °C | Suitable for a range of reaction temperatures and allows for easy removal post-reaction. |

| Density | ~ 1.6 g/mL | Facilitates phase separation in biphasic systems. |

| Dielectric Constant | Low | Indicates low polarity and poor coordinating ability. |

| Donor Number (DN) | Very Low | A key indicator of its non-coordinating nature, signifying a very weak ability to donate lone pairs of electrons to a Lewis acid (the catalyst).[1] |

| Solubility | Immiscible with many organic solvents and water | Enables fluorous biphasic catalysis for easy catalyst recovery.[2] |

| Chemical Inertness | High | Resistant to strong acids, bases, oxidants, and reductants, ensuring it does not interfere with the catalytic reaction. |

| Thermal Stability | High | Allows for reactions to be conducted at elevated temperatures without solvent degradation. |

The very low donor number of perfluorinated ethers is a critical parameter that quantifies their inability to act as a Lewis base and coordinate to metal centers. This lack of coordination is the primary reason for their "non-coordinating" designation and is the cornerstone of their utility in catalysis.

Core Directive: Leveraging the Non-Coordinating Nature of Perfluorodiglyme

The primary advantage of employing perfluorodiglyme lies in its ability to create a reaction environment where the catalyst's true potential can be realized, free from solvent interference. This is particularly crucial in reactions involving highly electrophilic or coordinatively unsaturated catalytic species.

Causality Behind Experimental Choices: Why Choose Perfluorodiglyme?

-

To Unleash "Naked" Cations: In many catalytic reactions, particularly in cationic polymerization and Lewis acid catalysis, the active species is a highly reactive cation. Coordinating solvents can solvate and stabilize this cation, reducing its electrophilicity and, consequently, its catalytic activity. Perfluorodiglyme, with its non-coordinating nature, allows for the generation of "naked" or weakly solvated cations, leading to significantly enhanced reaction rates.

-

To Prevent Catalyst Inhibition: Solvents with donor atoms (e.g., THF, acetonitrile, DMF) can compete with the substrate for binding to the catalyst's active site. This competitive binding can inhibit the catalyst, leading to lower turnover frequencies. The inertness of perfluorodiglyme eliminates this possibility.

-

To Enhance Catalyst Stability: While seemingly counterintuitive, the lack of strong solvent-catalyst interactions can, in some cases, enhance the stability of sensitive organometallic complexes by preventing solvent-induced decomposition pathways.[3][4]

-

To Enable Fluorous Biphasic Catalysis: The immiscibility of perfluorodiglyme with many organic solvents allows for the implementation of fluorous biphasic systems.[2] In this elegant approach, a catalyst modified with a perfluorinated "ponytail" is preferentially soluble in the perfluorodiglyme phase. The reaction occurs at the interface or upon heating to create a single phase. Upon cooling, the phases separate, allowing for the simple decantation of the product-containing organic phase and the reuse of the catalyst-containing fluorous phase.[2][5]

Application Note 1: Cationic Polymerization

Context: Cationic polymerization is a chain-growth polymerization technique initiated by an electrophile, leading to a propagating cationic intermediate. The reactivity of this propagating cation is highly sensitive to the reaction medium.

The Perfluorodiglyme Advantage: Traditional solvents can interact with the propagating carbocation, leading to side reactions such as chain transfer and termination, which limit the molecular weight and control over the polymer architecture. The use of a non-coordinating solvent like perfluorodiglyme minimizes these unwanted side reactions, allowing for a more "living" polymerization character.[6] This enables the synthesis of well-defined polymers with narrow molecular weight distributions.

Illustrative Workflow: Cationic Polymerization in Perfluorodiglyme

Caption: Workflow for cationic polymerization in perfluorodiglyme.

Protocol: Cationic Polymerization of Isobutyl Vinyl Ether

Materials:

-

Perfluorodiglyme (dried over molecular sieves)

-

Isobutyl vinyl ether (distilled from calcium hydride)

-

Lewis Acid initiator (e.g., a solution of SnCl4 in dichloromethane)

-

Methanol (for quenching)

-

Nitrogen or Argon source

-

Schlenk line and glassware

Procedure:

-

Glassware Preparation: All glassware should be oven-dried and cooled under a stream of inert gas.

-

Reaction Setup: Assemble the reaction flask equipped with a magnetic stir bar and a septum under an inert atmosphere.

-

Solvent and Monomer Addition: To the reaction flask, add 20 mL of dry perfluorodiglyme via a cannula. Subsequently, add 2.0 g of isobutyl vinyl ether.

-

Initiation: Cool the reaction mixture to the desired temperature (e.g., 0 °C). Slowly add the Lewis acid initiator solution dropwise with vigorous stirring. The amount of initiator will determine the target molecular weight.

-

Polymerization: Allow the reaction to proceed for the desired time (e.g., 1-2 hours), monitoring the viscosity of the solution.

-

Quenching: Terminate the polymerization by adding 2 mL of methanol.

-

Polymer Isolation: Precipitate the polymer by pouring the reaction mixture into a large excess of cold methanol.

-

Purification: Collect the polymer by filtration, wash with fresh methanol, and dry under vacuum to a constant weight.

-

Characterization: Analyze the polymer by Gel Permeation Chromatography (GPC) to determine the molecular weight and polydispersity index (PDI), and by ¹H NMR to confirm the polymer structure.

Self-Validation: The success of the protocol is validated by obtaining a polymer with a narrow PDI (typically < 1.2), which is indicative of a well-controlled polymerization with minimal chain transfer and termination events, a direct consequence of the non-coordinating nature of the perfluorodiglyme solvent.

Application Note 2: Lewis Acid Catalysis

Context: Lewis acid catalysis is a cornerstone of organic synthesis, enabling a vast array of transformations such as Friedel-Crafts reactions, Diels-Alder reactions, and carbonyl additions. The strength and reactivity of a Lewis acid are often attenuated by coordinating solvents.

The Perfluorodiglyme Advantage: By providing a non-coordinating environment, perfluorodiglyme allows Lewis acids to exhibit their intrinsic reactivity.[1][7][8][9] This can lead to faster reactions, lower catalyst loadings, and the ability to catalyze reactions that are sluggish or do not proceed in conventional solvents.

Logical Relationship: Role of Perfluorodiglyme in Lewis Acid Catalysis

Caption: Perfluorodiglyme enables the formation of a highly active Lewis acid complex.

Protocol: Diels-Alder Reaction Catalyzed by Scandium Triflate

Materials:

-

Perfluorodiglyme (dried)

-

Scandium(III) triflate (Sc(OTf)₃)

-

Cyclopentadiene (freshly cracked)

-

Methyl vinyl ketone

-

Inert gas supply

-

Standard laboratory glassware

Procedure:

-

Catalyst Dissolution: In a flame-dried Schlenk flask under an inert atmosphere, suspend 0.05 mmol of Sc(OTf)₃ in 10 mL of dry perfluorodiglyme. Note that the solubility of many catalysts in perfluorinated solvents can be low, and the reaction may proceed as a slurry.

-

Reactant Addition: To the stirred suspension, add 1.0 mmol of methyl vinyl ketone followed by 1.2 mmol of freshly cracked cyclopentadiene.

-

Reaction: Stir the reaction mixture at room temperature for 4 hours. Monitor the reaction progress by TLC or GC analysis of aliquots.

-

Work-up: Upon completion, add 10 mL of diethyl ether to the reaction mixture. The product will be in the ether layer.

-

Phase Separation: Transfer the biphasic mixture to a separatory funnel. The denser perfluorodiglyme phase containing the catalyst will settle at the bottom.

-

Product Isolation: Separate the upper ether layer. The perfluorodiglyme layer containing the catalyst can be washed with fresh ether and reused for subsequent reactions.

-

Purification: Dry the ether layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Purify by column chromatography if necessary.

Self-Validation: The reusability of the perfluorodiglyme/catalyst phase with minimal loss of activity is a key validation of this protocol. The high endo/exo selectivity often observed in these reactions further attests to the highly ordered transition state facilitated by the non-coordinating solvent.

Visualization of the Fluorous Biphasic System (FBS) for Catalyst Recycling

Caption: Fluorous Biphasic System (FBS) for catalyst recycling.

Safety and Handling of Perfluorodiglyme

As with all laboratory chemicals, proper safety precautions must be observed when handling perfluorodiglyme.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coat, and chemical-resistant gloves.[10]

-

Ventilation: Handle perfluorodiglyme in a well-ventilated fume hood to avoid inhalation of vapors.

-

Thermal Decomposition: Avoid exposing perfluorodiglyme to very high temperatures, as thermal decomposition can produce toxic and corrosive byproducts.

-

Disposal: Dispose of perfluorodiglyme and related waste in accordance with local, state, and federal regulations for halogenated organic compounds.

Conclusion and Future Outlook

Perfluorodiglyme represents a powerful, yet underutilized, tool in the arsenal of the modern synthetic chemist. Its exceptional non-coordinating nature and chemical inertness provide an ideal environment for a wide range of catalytic transformations, particularly those involving sensitive and highly reactive species. The ability to employ it in fluorous biphasic systems further enhances its appeal from a green chemistry perspective by enabling straightforward catalyst recycling.[2][5][11][12]

While the initial cost of perfluorinated solvents may be higher than that of conventional solvents, the potential benefits in terms of increased catalyst activity, improved product yields, and catalyst reusability can often offset this investment, especially in the context of high-value chemical synthesis in the pharmaceutical and fine chemical industries. Further research into the application of perfluorodiglyme in a broader range of catalytic reactions is warranted and holds the promise of unlocking new frontiers in chemical reactivity and process efficiency.

References

-

Horváth, I. T., & Rábai, J. (1994). Facile Catalyst Separation without Water: Fluorous Biphasic Hydroformylation of Olefins. Science, 266(5182), 72-75. [Link]

-

Gladysz, J. A., & Curran, D. P. (Eds.). (2004). Handbook of Fluorous Chemistry. Wiley-VCH. [Link]

-

Wende, R. C., & Gladysz, J. A. (2016). Fluorous Solvents and Their Application in Catalysis. In Catalysis in Ionic Liquids (pp. 313-336). Wiley-VCH. [Link]

-

Hallett, J. P., Pollet, P., Eckert, C. A., & Liotta, C. L. (2011). Recycling Homogeneous Catalysts for Sustainable Technology. In Catalysis (Vol. 56, pp. 1-21). Taylor & Francis. [Link]

-

Chemos GmbH & Co. KG. (2024, July 23). Safety Data Sheet: Perfluoro-compound FC-77. [Link]

-

Ishihara, K. (2006). Development of Fluorous Lewis Acid-Catalyzed Reactions. Molecules, 11(8), 606-627. [Link]

-

LibreTexts. (2020, July 5). 4.13: Stability of Transition Metal Complexes. Chemistry LibreTexts. [Link]

-

Adams, R. D., & Captain, B. (2004). Metal cluster chemistry. In Comprehensive Coordination Chemistry II (pp. 1-50). Elsevier. [Link]

-

ResearchGate. (n.d.). High boiling point solvents. [Link]

-

ResearchGate. (n.d.). High boiling point solvents. [Link]

-

ACS Publications. (2025, January 5). High H2 Solubility of Perfluorocarbon Solvents and Their Use in Reversible Polarization Transfer from para-Hydrogen. The Journal of Physical Chemistry Letters. [Link]

-

ChemRxiv. (n.d.). Probing the Impact of Solvent on Lewis Acid Catalysis via Fluorescent Lewis Adducts. [Link]

-

ChemRxiv. (n.d.). A Broadly Applicable, Controlled Cationic Polymerization for the Synthesis of Diverse Semi-Fluorinated Vinyl Ether Polymers. [Link]

-

Taylor & Francis eBooks. (n.d.). Recycling Homogeneous Catalysts for Sustainable Technology. [Link]

-

ChemRxiv. (n.d.). Probing the Impact of Solvent on Lewis Acid Catalysis via Fluorescent Lewis Adducts. [Link]

-

ACS Publications. (2022, January 14). Revealing the Molecular-Level Interactions between Cationic Fluorinated Polymer Sorbents and the Major PFAS Pollutant PFOA. Macromolecules. [Link]

-

PubMed. (2009, August 4). Analysis of the factors that significantly influence the stability of fluoroquinolone-metal complexes. [Link]

-

PubMed Central. (2025, July 2). High-pressure activation for the solvent- and catalyst-free syntheses of heterocycles, pharmaceuticals and esters. [Link]

-

ACS Publications. (n.d.). Probing the Impact of Solvent on Lewis Acid Catalysis via Fluorescent Lewis Adducts. [Link]

-

Petr Kral group. (2022, January 14). Revealing the Molecular-Level Interactions between Cationic Fluorinated Polymer Sorbents and the Major PFAS Pollutant PFOA. [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Perfluoropentanoic acid. [Link]

-

Quora. (2017, June 22). How do organic chemists remove solvents with high boiling points from solution?[Link]

- Google Patents. (n.d.).

-

RSC Publishing. (2024, December 9). Cationic polymerization of vinyl ethers using trifluoromethyl sulfonate/solvent/ligand to access well-controlled poly(vinyl ether)s. Chemical Science. [Link]

-

MDPI. (n.d.). Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. [Link]

-

YouTube. (2013, November 20). stability of transition metal complexes 2. [Link]

-

ResearchGate. (2011, December 2). High boiling point solvents. [Link]

-

RSC Publishing. (n.d.). Separation/recycling methods for homogeneous transition metal catalysts in continuous flow. Green Chemistry. [Link]

-

Chemistry LibreTexts. (2023, May 3). 5.10: Stability of Transition Metal Complexes. [Link]

-

Organic Chemistry Data. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. taylorfrancis.com [taylorfrancis.com]

- 6. chemrxiv.org [chemrxiv.org]

- 7. Development of Fluorous Lewis Acid-Catalyzed Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemrxiv.org [chemrxiv.org]

- 9. yorkspace.library.yorku.ca [yorkspace.library.yorku.ca]

- 10. chemos.de [chemos.de]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Separation/recycling methods for homogeneous transition metal catalysts in continuous flow - Green Chemistry (RSC Publishing) [pubs.rsc.org]

Application Note: Advanced Fluorous Phase Synthesis Utilizing Perfluorinated Ethers as High-Performance Solvents

Abstract

Fluorous phase synthesis represents a powerful strategy for streamlining the purification of reaction products, combining the advantages of solution-phase reactivity with the purification efficiency of solid-phase methods.[1] The choice of the fluorous solvent is critical and dictates the applicable reaction conditions. While low-boiling perfluoroalkanes like perfluorohexane (FC-72) are common, their utility is limited in reactions requiring elevated temperatures. This guide details the application of high-boiling, perfluorinated ethers, specifically using Perfluorodiglyme [Perfluorobis(2-ethoxyethyl) ether] as a representative example, to overcome these limitations. We provide an in-depth analysis of the properties of these advanced solvents, their strategic advantages in synthesis, and detailed protocols for their application, work-up, and recycling, empowering researchers to expand the scope of fluorous-phase synthesis.

The Foundational Principle of Fluorous Phase Synthesis

Fluorous phase synthesis is a separation and purification technique that hinges on the unique physical properties of highly fluorinated compounds.[2] These compounds are often immiscible with common organic solvents and water, creating a distinct "fluorous" phase.[3] The core strategy involves covalently attaching a perfluorinated alkyl group, or a "fluorous ponytail," to a substrate or reagent.[2] This "fluorous tagging" renders the molecule highly soluble in a fluorous solvent.[2] After a chemical transformation, the fluorous-tagged species can be selectively separated from non-tagged reactants, byproducts, and reagents through simple liquid-liquid extraction (LLE) or fluorous solid-phase extraction (F-SPE).[4] This methodology drastically simplifies purification, often eliminating the need for traditional column chromatography.[1]

Perfluorinated Ethers: A Superior Class of Fluorous Solvents

The efficacy of a fluorous synthesis strategy is fundamentally linked to the properties of the fluorous solvent. While perfluoroalkanes are effective, their low boiling points preclude their use in reactions that require significant thermal energy. Perfluorinated ethers, such as Perfluorodiglyme, offer a compelling alternative.

Causality Behind Solvent Choice: The inclusion of ether linkages within the perfluorinated backbone introduces several key advantages:

-

Elevated Boiling Point: Unlike perfluoroalkanes (e.g., perfluorohexane, b.p. 51-59 °C), the hydrocarbon analogues of perfluorinated ethers have high boiling points (e.g., diethyl carbitol, b.p. 180-190 °C).[5][6] Perfluorination maintains this characteristic, resulting in solvents that can be used at reflux under atmospheric pressure for high-temperature reactions without significant solvent loss.

-

Enhanced Solvating Power: The lone pairs on the ether oxygens impart a degree of polarity that is absent in perfluoroalkanes. This allows perfluorinated ethers to dissolve a broader range of semi-polar organic substrates and reagents. This can facilitate reactions by creating a homogeneous reaction environment at elevated temperatures, a concept known as a Fluorous Biphase System (FBS) that becomes monophasic upon heating.

-

Chemical and Thermal Stability: Like their alkane counterparts, perfluorinated ethers are exceptionally inert, resisting degradation under harsh chemical and thermal conditions, ensuring they do not interfere with the reaction chemistry.[7]

Table 1: Comparative Properties of Fluorous Solvent Classes

| Property | Perfluoroalkanes (e.g., FC-72) | Perfluorinated Ethers (e.g., Perfluorodiglyme) | Rationale for Advantage |

| Boiling Point | Low (e.g., ~56 °C)[5] | High (e.g., >150 °C, Estimated) | Enables reactions requiring high thermal energy without pressurized vessels. |

| Polarity | Extremely Low / Non-polar | Low, with some polar character | Broader solubility for a wider range of organic substrates and reagents. |

| Density | High (e.g., ~1.68 g/cm³)[5] | High (e.g., ~1.7-1.8 g/cm³, Estimated) | Facilitates clean phase separation from less dense organic and aqueous layers. |

| Inertness | Very High | Very High | Does not participate in or interfere with most chemical reactions. |

| Phase Miscibility | Immiscible with most organic solvents at RT | Immiscible at RT, often miscible at elevated temperatures | Allows for thermomorphic behavior: biphasic separation at RT, monophasic reaction conditions when heated. |

Detailed Experimental Protocols

The following protocols provide a framework for conducting fluorous phase synthesis using a high-boiling perfluorinated ether like Perfluorodiglyme.

Protocol 3.1: High-Temperature Reaction in a Fluorous Biphase System (FBS)

This protocol describes a general procedure where a fluorous-tagged substrate is reacted with a non-fluorous reagent. The system is biphasic at room temperature and becomes monophasic upon heating to facilitate the reaction.

-

Reactor Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the fluorous-tagged substrate (1.0 eq).

-

Solvent Addition: Add Perfluorodiglyme and a suitable organic co-solvent (e.g., toluene, acetonitrile) in a 1:1 to 2:1 v/v ratio. The total solvent volume should be sufficient to create a stirrable slurry or solution (typically 0.1-0.5 M concentration). At this stage, two distinct liquid layers should be visible.

-

Reagent Addition: Add the non-fluorous reagent (e.g., 1.2 eq) and any required catalyst to the flask.

-

Reaction Execution:

-

Begin vigorous stirring.

-

Heat the mixture to the target reaction temperature (e.g., 110 °C). Causality: As the temperature increases, the mutual solubility of the fluorous and organic phases increases, leading to a single homogeneous phase where the reaction can proceed efficiently.

-

Monitor the reaction to completion using an appropriate analytical technique (TLC, LC-MS) by taking aliquots from the homogeneous mixture.

-

-

Cooling and Phase Separation: Once the reaction is complete, turn off the heat and allow the mixture to cool to room temperature. As it cools, the mixture will become biphasic again, with the denser fluorous phase settling at the bottom.

Protocol 3.2: Work-up via Fluorous Liquid-Liquid Extraction (LLE)

This protocol is designed to separate the fluorous-tagged product from non-fluorous impurities after the reaction.

-

Transfer: Transfer the cooled, biphasic reaction mixture from Protocol 3.1 to a separatory funnel.

-

Dilution: Dilute the mixture with an organic solvent (e.g., ethyl acetate, hexanes) that is immiscible with the fluorous phase. This ensures all non-fluorous components are fully dissolved in the organic layer.

-

Aqueous Wash (Optional): If acidic or basic impurities are present, perform a wash with an appropriate aqueous solution (e.g., sat. NaHCO₃, dil. HCl) followed by a brine wash to remove water-soluble materials.

-

Extraction: Stopper the funnel, invert, and vent. Shake vigorously for 30-60 seconds, venting frequently to release any pressure buildup.

-

Separation: Place the funnel in a ring stand and allow the layers to fully separate. The dense, often colorless, fluorous layer will be at the bottom.

-

Collection: Carefully drain the bottom fluorous layer into a clean flask. Collect the top organic layer into a separate flask.

-

Back-Extraction (Optional): To maximize product recovery, the organic layer can be extracted again with a fresh portion of Perfluorodiglyme. The fluorous layers are then combined.

-

Product Isolation: The fluorous-tagged product is isolated by removing the Perfluorodiglyme. Due to its high boiling point, this is best accomplished via vacuum distillation, which also allows for the recovery and recycling of the solvent.

Protocol 3.3: Purification via Fluorous Solid-Phase Extraction (F-SPE)

F-SPE is an alternative to LLE and is analogous to reverse-phase chromatography, where the stationary phase is highly fluorinated (e.g., fluorous silica gel).[8]

-

Sample Preparation: After the reaction, evaporate the organic co-solvent (e.g., toluene) under reduced pressure. Dissolve the crude residue in a minimal amount of a suitable loading solvent (e.g., DMF, MeCN).[8]

-

Cartridge Conditioning: Condition a fluorous silica gel cartridge by passing 3-5 column volumes of a "fluorophobic" solvent (e.g., 80:20 MeOH:H₂O) through it.[8] Causality: This step primes the fluorous stationary phase for optimal interaction with the fluorous-tagged molecules.

-

Sample Loading: Load the prepared sample onto the top of the conditioned cartridge.

-

Fluorophobic Elution: Elute the cartridge with 3-5 column volumes of the fluorophobic solvent (e.g., 80:20 MeOH:H₂O).[8] Collect this fraction. Self-Validation: Non-fluorous compounds have minimal affinity for the stationary phase and will elute in this step. Monitor this fraction by TLC or LC-MS to ensure all non-fluorous impurities have been removed.

-

Fluorophilic Elution: Switch the elution solvent to a "fluorophilic" solvent (e.g., pure MeOH, THF).[8] Elute with 3-5 column volumes and collect this second fraction. The fluorous-tagged product will be in this fraction.

-

Isolation: Evaporate the solvent from the fluorophilic fraction to yield the purified fluorous-tagged product.

Safety and Handling of Perfluorinated Ethers

Perfluorinated compounds are generally considered to be of low toxicity and are chemically inert. However, standard laboratory safety precautions must always be observed.

-

Personal Protective Equipment (PPE): Always wear safety glasses or goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling Perfluorodiglyme and other fluorous solvents.[9]

-

Ventilation: Handle these solvents in a well-ventilated area or a chemical fume hood to avoid inhaling vapors, especially when heating.[10]

-

Storage: Store in a cool, dry, well-ventilated area in tightly sealed containers. Keep away from strong oxidizing agents and finely powdered metals.[5]

-

Spills: In case of a spill, absorb the liquid with an inert material (e.g., vermiculite, sand) and place it in a suitable container for disposal. Ventilate the area.

-

Disposal: Dispose of waste perfluorinated solvents and materials contaminated with them in accordance with local, state, and federal regulations. Do not discharge into drains or the environment.

Note: Always consult the specific Safety Data Sheet (SDS) for the particular fluorous solvent you are using before starting any work.

References

-

Zhang, W. (2004). Synthetic applications of fluorous solid-phase extraction (F-SPE). National Institutes of Health. [Link]

-

Wikipedia. (n.d.). Fluorous chemistry. Wikipedia. [Link]

-

Studer, A., Hadida, S., Ferritto, R., Kim, S. Y., Jeger, P., Wipf, P., & Curran, D. P. (1997). A Fluorous-Phase Strategy for Improving Separation Efficiency in Organic Synthesis. Science. [Link]

-

Zhang, W. (2003). Fluorous tagging strategy for solution-phase synthesis of small molecules, peptides and oligosaccharides. PubMed. [Link]

-

Harnessing Fluorine Chemistry: Strategies for Per‐ and Polyfluoroalkyl Substances Removal and Enrichment. National Institutes of Health. [Link]

-

Perodox. (2025). The Essential Guide to Bis-(2-Ethoxy)ethyl Peroxydicarbonate (CAS 763-69-9): Properties, Applications, and Safety Protocols. Perodox. [Link]

-

Chambers, R. D., et al. (2023). Chemical Recycling of Hydrofluorocarbons by Transfer Fluorination. ChemRxiv. [Link]

-

Anhui Lixing Chemical Co. Ltd. (n.d.). Bis(2-Ethoxyethyl) Ether. Anhui Lixing Chemical Co. Ltd. [Link]

-

Zhu, D. (2003). Perfluorinated Solvents — a Novel Reaction Medium in Organic Chemistry. ResearchGate. [Link]

-

Chemos GmbH&Co.KG. (2024). Safety Data Sheet: Perfluoro-compound FC-77. Chemos GmbH&Co.KG. [Link]

-

Horváth, I. T. (2015). Fluorous Ethers. RSC Publishing. [Link]

-

Gladysz, J. A., & Curran, D. P. (2002). A bird's eye view of fluorous reaction and separation techniques. Société Chimique de France. [Link]

-

Metrangolo, P., Milani, R., & Resnati, G. (2011). The fluorous effect in biomolecular applications. ResearchGate. [Link]

-

Lombardo, A., et al. (2023). Per- and Polyfluoroalkyl Substance (PFAS) Emissions from Recycling Processes of Lithium-Ion Batteries. Uppsala University Publications. [Link]

-

Spectrum Pharmacy Products. (2019). SAFETY DATA SHEET - PERGOLIDE MESYLATE, USP. Spectrum Pharmacy Products. [Link]

-

Leeson, A., et al. (2021). Environmental Sources, Chemistry, Fate, and Transport of Per‐ and Polyfluoroalkyl Substances. Wiley Online Library. [Link]

-

Horváth, I. T., & Rábai, J. (1994). Facile Catalyst Separation without Water: Fluorous Biphase Hydroformylation of Olefins. Science. [Link]

-

Curran, D. P. (2001). Fluorous Methods for Synthesis and Separation of Organic Molecules. ResearchGate. [Link]

-

Gladysz, J. A., & Emnet, C. (2004). Fluorous Solvents and Related Media. ResearchGate. [Link]

-

Kuhad, A., et al. (2014). Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting. National Institutes of Health. [Link]

Sources

- 1. Fluorous solid-phase extraction (F-SPE) as a pilot tool for quantitative determination of perfluorochemicals in water samples coupled with liquid chromatography-tandem mass spectrometry - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. Fluorous chemistry - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. fishersci.com [fishersci.com]

- 6. Bis(2-Ethoxyethyl) Ether | 1-Ethoxy-2-(2-Ethoxyethoxy)Ethane | CAS No. 112-36-7 [lixing-chem.com]

- 7. Harnessing Fluorine Chemistry: Strategies for Per‐ and Polyfluoroalkyl Substances Removal and Enrichment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthetic applications of fluorous solid-phase extraction (F-SPE) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chemos.de [chemos.de]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

Perfluorodiglyme as a Novel Medium for High-Performance Nanoparticle Synthesis: Application Notes and Protocols

Introduction: The Imperative for Advanced Synthesis Media

In the dynamic landscape of nanotechnology, the precise control over nanoparticle size, shape, and composition is paramount for their application in fields ranging from targeted drug delivery to advanced electronics and catalysis. The choice of the reaction medium is a critical determinant in achieving this control. Traditional organic solvents, while widely used, often present limitations related to boiling point, chemical inertness, and the ability to support monodisperse growth of nanocrystals. This guide introduces perfluorodiglyme (bis(1,1,2,2,3,3,4,4,4-nonafluorobutyl) ether) as a superior medium for the synthesis of a variety of nanoparticles. Its unique properties, including a high boiling point, exceptional chemical and thermal stability, and distinct fluorous-phase characteristics, offer significant advantages for researchers, scientists, and drug development professionals.

Perfluorinated solvents, such as perfluorodiglyme, are known for their bio-orthogonal nature, making them of particular interest for biomedical applications.[1] The non-interacting nature of these solvents can be leveraged to achieve highly controlled nanoparticle synthesis.[1] This document provides a comprehensive overview of the theoretical and practical aspects of using perfluorodiglyme for nanoparticle synthesis, complete with detailed protocols for the preparation of iron oxide and gold nanoparticles.

Physicochemical Properties of Perfluorodiglyme

Perfluorodiglyme's suitability as a nanoparticle synthesis medium stems from its unique physicochemical properties. A comparative summary of its properties against a common high-boiling point organic solvent, benzyl ether, is presented below.

| Property | Perfluorodiglyme (PFDG) | Benzyl Ether | Significance in Nanoparticle Synthesis |

| Boiling Point | ~160-170 °C (estimated) | 296-298 °C | Enables high-temperature synthesis methods like thermal decomposition for highly crystalline nanoparticles. |

| Density | ~1.7 g/mL | ~1.04 g/mL | Facilitates easy separation of nanoparticles by centrifugation. |

| Viscosity | Low | Low to moderate | Promotes efficient mass transfer and uniform heat distribution during synthesis. |

| Chemical Inertness | High | Moderate | Minimizes side reactions and ensures the purity of the synthesized nanoparticles. |

| Solubility | Immiscible with most organic solvents and water | Miscible with many organic solvents | Creates a unique "fluorous phase" that can be exploited for controlled nucleation and growth, as well as simplified purification. |

Core Principles: Why Perfluorodiglyme?

The decision to employ perfluorodiglyme as a synthesis medium is grounded in several key scientific principles that directly translate to improved nanoparticle quality and process control.

-

High-Temperature Synthesis: Many methods for producing high-quality, crystalline nanoparticles, such as the thermal decomposition of organometallic precursors, require elevated temperatures.[2] Perfluorodiglyme's high boiling point allows for these reactions to be carried out effectively, leading to nanoparticles with superior magnetic or optical properties.

-

Chemical and Thermal Stability: The carbon-fluorine bond is exceptionally strong, rendering perfluorinated compounds like perfluorodiglyme highly resistant to chemical and thermal degradation.[3] This inertness prevents the solvent from participating in unwanted side reactions with precursors, surfactants, or the forming nanoparticles, ensuring a cleaner reaction environment and higher purity of the final product.

-

Controlled Nucleation and Growth: The unique "fluorous" nature of perfluorodiglyme, being immiscible with most hydrocarbon-based organic solvents and aqueous solutions, allows for precise control over the nucleation and growth phases of nanoparticle formation.[4] By using fluorinated surfactants, a stable, isolated reaction environment is created, promoting uniform growth and preventing agglomeration.

-

Simplified Purification: The immiscibility of perfluorodiglyme with common washing solvents like ethanol and hexane simplifies the purification process. Nanoparticles can be easily precipitated and washed, minimizing product loss and ensuring the removal of unreacted precursors and byproducts.

Experimental Workflow: A Generalized Approach

The synthesis of nanoparticles in perfluorodiglyme generally follows a systematic workflow. The diagram below illustrates the key stages involved in a typical thermal decomposition synthesis.

Caption: Generalized workflow for nanoparticle synthesis in perfluorodiglyme.

Application Protocol 1: Synthesis of Monodisperse Iron Oxide Nanoparticles

This protocol details the synthesis of superparamagnetic iron oxide nanoparticles (SPIONs) via the thermal decomposition of an iron-oleate complex in perfluorodiglyme. This method is adapted from established procedures in high-boiling point organic solvents.[1]

Materials

-

Iron(III) chloride hexahydrate (FeCl₃·6H₂O)

-

Sodium oleate

-

Oleic acid

-

Perfluorodiglyme

-

Ethanol (absolute)

-

Hexane

-

Nitrogen or Argon gas (high purity)

-

Fluorinated surfactant (e.g., a perfluoropolyether-based surfactant)[4]

Equipment

-

Three-neck round-bottom flask

-

Heating mantle with temperature controller

-

Magnetic stirrer

-

Condenser

-

Thermocouple

-

Schlenk line or inert gas manifold

-

Centrifuge

Procedure

Part 1: Preparation of Iron-Oleate Precursor

-

In a beaker, dissolve 10.8 g of FeCl₃·6H₂O and 36.5 g of sodium oleate in a mixture of 80 mL ethanol, 60 mL deionized water, and 140 mL hexane.

-

Transfer the mixture to a round-bottom flask and reflux at 70°C for 4 hours with vigorous stirring.

-

After reflux, transfer the mixture to a separatory funnel. The upper organic layer, containing the iron-oleate complex, will be a viscous, dark-brown solution.

-

Wash the organic layer three times with 30 mL of deionized water.

-

Evaporate the hexane from the organic layer under reduced pressure to obtain the iron-oleate complex as a waxy solid.

Part 2: Nanoparticle Synthesis in Perfluorodiglyme

-

In a 250 mL three-neck flask, combine 3.6 g of the iron-oleate complex, 2.8 g of oleic acid, and 100 mL of perfluorodiglyme.

-

Add 0.5 g of a suitable fluorinated surfactant to the mixture.

-

Attach the flask to a condenser and a thermocouple. Place the setup on a heating mantle with a magnetic stirrer.

-

Under a gentle flow of nitrogen or argon, heat the mixture to 120°C and hold for 60 minutes to remove any residual water and low-boiling point impurities.

-

Increase the temperature to 320°C at a rate of 3-5°C per minute.

-

Maintain the reaction at 320°C for 90 minutes. The solution will turn black, indicating the formation of iron oxide nanoparticles.

-

After the reaction is complete, turn off the heat and allow the mixture to cool to room temperature under an inert atmosphere.

Part 3: Purification of Iron Oxide Nanoparticles

-

Add 100 mL of ethanol to the cooled reaction mixture to precipitate the nanoparticles.

-

Separate the nanoparticles by centrifugation at 8000 rpm for 20 minutes.

-

Discard the supernatant and re-disperse the nanoparticle pellet in 20 mL of hexane.

-

Repeat the precipitation and washing steps two more times with ethanol.

-

After the final wash, dry the nanoparticles under vacuum. The resulting black powder can be dispersed in various organic solvents for further use or characterization.

Expected Results and Characterization

The synthesized iron oxide nanoparticles are expected to be monodisperse with a size range of 10-20 nm, exhibiting superparamagnetic behavior at room temperature.

-

Transmission Electron Microscopy (TEM): To visualize the size, shape, and monodispersity of the nanoparticles.

-

Dynamic Light Scattering (DLS): To determine the hydrodynamic diameter and size distribution in solution.

-

X-ray Diffraction (XRD): To confirm the crystalline structure (e.g., magnetite or maghemite).

-

Vibrating Sample Magnetometry (VSM): To measure the magnetic properties of the nanoparticles.

Application Protocol 2: Synthesis of Gold Nanoparticles

This protocol describes a modified Brust-Schiffrin method for the synthesis of gold nanoparticles in a two-phase system where perfluorodiglyme acts as the organic phase.[2]

Materials

-

Tetrachloroauric(III) acid (HAuCl₄)

-

Tetraoctylammonium bromide (TOAB)

-

Sodium borohydride (NaBH₄)

-

1-Dodecanethiol (as a capping agent)

-

Perfluorodiglyme

-

Toluene

-

Ethanol (absolute)

Equipment

-

Separatory funnel

-

Beakers and flasks

-

Magnetic stirrer

-

Centrifuge

Procedure

-

Prepare a solution of HAuCl₄ in deionized water (e.g., 30 mM).

-

In a separate flask, dissolve TOAB in perfluorodiglyme (e.g., 50 mM).

-

In a separatory funnel, mix 10 mL of the HAuCl₄ solution with 20 mL of the TOAB/perfluorodiglyme solution. Shake vigorously for 5 minutes. The aqueous phase will become colorless as the gold salt is transferred to the fluorous phase, which will turn orange.

-

Separate the orange fluorous phase containing the gold precursor.

-

In a separate beaker, dissolve 1-dodecanethiol in 10 mL of perfluorodiglyme.

-

Add the dodecanethiol solution to the fluorous phase containing the gold precursor while stirring vigorously.

-

Freshly prepare an aqueous solution of NaBH₄ (e.g., 0.4 M).

-

Add the NaBH₄ solution dropwise to the fluorous mixture with vigorous stirring. The color of the solution will change from orange to a deep ruby red, indicating the formation of gold nanoparticles.

-

Continue stirring for at least 3 hours to ensure complete reaction and stabilization of the nanoparticles.

-

Precipitate the gold nanoparticles by adding ethanol and collect them by centrifugation.

-